molecular formula C16H23BO4 B15092963 Benzaldehyde, 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1353580-67-2

Benzaldehyde, 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B15092963
CAS No.: 1353580-67-2
M. Wt: 290.2 g/mol
InChI Key: ORVQUVXEEXHAAS-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound that features a benzaldehyde core substituted with a 1-methylethoxy group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:

    Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate.

    Introduction of the 1-Methylethoxy Group: This step involves the etherification of the benzaldehyde core with isopropanol in the presence of an acid catalyst like sulfuric acid.

    Attachment of the Dioxaborolan Group: The final step involves the borylation of the benzaldehyde derivative using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1-methylethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • Benzaldehyde derivatives with different substituents.
  • Boronic acid derivatives with similar dioxaborolan groups.

Comparison:

    Uniqueness: The combination of the benzaldehyde core with the 1-methylethoxy and dioxaborolan groups imparts unique reactivity and properties to the compound.

    Differences: Compared to other benzaldehyde derivatives, this compound exhibits distinct reactivity due to the presence of the dioxaborolan group, which can participate in Suzuki-Miyaura cross-coupling reactions.

Properties

CAS No.

1353580-67-2

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

4-propan-2-yloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C16H23BO4/c1-11(2)19-13-8-7-12(10-18)14(9-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3

InChI Key

ORVQUVXEEXHAAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(C)C)C=O

Origin of Product

United States

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